molecular formula C7H14N2O2 B164814 (1R,2S)-2-hydroxycyclohexane-1-carbohydrazide CAS No. 130023-73-3

(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide

Cat. No. B164814
M. Wt: 158.2 g/mol
InChI Key: JEQMQBRLQLBAEY-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide, also known as L-hydracarbazine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. L-hydracarbazine is a hydrazine derivative that has been shown to possess anti-tumor and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This, in turn, may lead to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to have several biochemical and physiological effects. It has been demonstrated to possess antioxidant properties, which may help to protect against oxidative stress. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to reduce the expression of pro-inflammatory cytokines, which may help to alleviate inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is its low solubility in water. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. One area of interest is the development of new therapeutic applications for the compound. For example, it may be possible to use (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in combination with other drugs to enhance their effectiveness. Another area of interest is the investigation of the compound's mechanism of action. By understanding how (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine works, it may be possible to develop more targeted and effective treatments for cancer and inflammatory diseases. Finally, further research is needed to explore the potential side effects of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine, as well as its long-term safety and efficacy.

Synthesis Methods

The synthesis of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. The overall reaction can be represented as follows:

Scientific Research Applications

(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been investigated for its ability to inhibit the growth of bacteria and fungi.

properties

CAS RN

130023-73-3

Product Name

(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6+/m1/s1

InChI Key

JEQMQBRLQLBAEY-RITPCOANSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NN)O

SMILES

C1CCC(C(C1)C(=O)NN)O

Canonical SMILES

C1CCC(C(C1)C(=O)NN)O

synonyms

Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, cis- (9CI)

Origin of Product

United States

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